N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[b]thiophen-2-yl group, a hydroxypropyl group, a 1-methyl-1H-1,2,3-triazole-4-carboxamide group . These groups are common in many pharmaceuticals and could potentially have various biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[b]thiophen-2-yl group, the hydroxypropyl group, and the 1-methyl-1H-1,2,3-triazole-4-carboxamide group . The exact methods would depend on the specific reactions used and the desired configuration of the final product.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[b]thiophen-2-yl group, for example, is a type of aromatic ring, which means it has a planar structure and a system of pi electrons that can participate in resonance .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the hydroxypropyl group could potentially undergo reactions with acids or bases, and the 1-methyl-1H-1,2,3-triazole-4-carboxamide group could potentially participate in reactions with other nitrogen-containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the aromatic ring could potentially increase its stability, while the hydroxypropyl group could potentially increase its solubility in water .Scientific Research Applications
Heterocyclic Synthesis
The reactivity of benzo[b]thiophen-2-yl-hydrazonoesters, which share structural similarities with the compound , has been explored for the synthesis of various heterocyclic compounds. Such research underscores the compound's utility in generating diverse heterocyclic structures like pyrazole, isoxazole, and pyrimidine derivatives, among others. These developments highlight the compound's significance in synthetic chemistry for creating complex molecules with potential biological activities (Mohareb et al., 2004).
Medicinal Chemistry and Drug Discovery
The compound's framework has been utilized in the development of nonpeptide angiotensin II antagonists, showcasing its potential in creating therapeutics targeting cardiovascular diseases. The research indicates the adaptability of the triazole and carboxamide motifs in designing compounds with significant biological activities (Ashton et al., 1993).
Anticancer and Antimicrobial Activities
Compounds derived from 1,2,4-triazole thioether derivatives, related to the chemical structure , have been synthesized and evaluated for anti-tumor activity and effects on DNA methylation levels in tumor DNA. This area of research exemplifies the compound's relevance in designing new anticancer agents (Hovsepyan et al., 2018).
Material Science
The study of hydroxybenzotriazole derivatives, including those with long alkyl chains and carboxylate side chains, for ester cleavage properties in surfactant micelles demonstrates the compound's utility in material science, particularly in understanding micellar catalysis (Bhattacharya & Kumar, 2005).
Drug-likeness and ADME Properties
A library of compounds synthesized from benzo[d][1,2,3]triazole-5-yl)(phenyl)methanone, including investigations into their drug-likeness and ADME prediction properties, sheds light on the compound's application in early drug development stages. This research provides insights into optimizing pharmacokinetic profiles for better therapeutic outcomes (Pandya et al., 2019).
Safety And Hazards
Future Directions
The future directions for research on this compound could include further studies to determine its physical and chemical properties, its mechanism of action, and its potential uses. For example, it could be studied as a potential drug for various diseases, or as a chemical intermediate in the synthesis of other compounds .
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-15(21,9-16-14(20)11-8-19(2)18-17-11)13-7-10-5-3-4-6-12(10)22-13/h3-8,21H,9H2,1-2H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEHYFDLWCGJJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=N1)C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide |
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